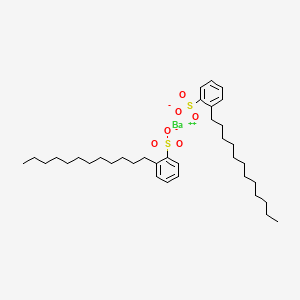

Barium dodecylbenzenesulphonate

Beschreibung

Contextualization of Alkylbenzene Sulfonates within Surfactant Science

Alkylbenzene sulfonates are a class of anionic surfactants characterized by a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. wikipedia.org These compounds have a long history, with branched alkylbenzene sulfonates (BAS) being introduced in the 1930s. wikipedia.org However, due to environmental concerns regarding their poor biodegradability, they were largely replaced by linear alkylbenzene sulfonates (LAS) in the 1960s for most detergent applications. wikipedia.orgheraproject.com LAS are produced through the sulfonation of linear alkylbenzenes and are valued for their superior performance in hard water and excellent foaming properties compared to traditional soaps. wikipedia.org

The fundamental structure of these surfactants, consisting of a polar head and a nonpolar tail, allows them to reduce the surface tension between liquids and solids or between two immiscible liquids. taylorandfrancis.com This amphiphilic nature is the basis for their widespread use as detergents, emulsifiers, and wetting agents in numerous household and industrial products. wikipedia.orgtaylorandfrancis.com The global consumption of surfactants was significant, reaching 13 million tons in 2006, with LAS being a major component. taylorandfrancis.com

Strategic Significance of Barium Dodecylbenzenesulfonate in Specialized Chemical Applications

While sodium salts of dodecylbenzenesulfonic acid are common in consumer products, the barium salt (barium dodecylbenzenesulfonate) possesses unique properties that make it significant for specialized industrial applications. mdpi.comatamanchemicals.com A primary area of application is as a corrosion and rust inhibitor in lubricating oils, greases, and metalworking fluids. cnlubricantadditive.comminglanchem.aeatamankimya.com Barium sulfonate forms a protective film on metal surfaces, acting as a barrier against moisture and corrosive agents. minglanchem.com This property is particularly valuable in demanding environments, such as in marine and industrial settings, where equipment is exposed to water and harsh conditions. minglanchem.com

Furthermore, barium dodecylbenzenesulfonate is utilized as a detergent and dispersant in engine oils, helping to keep machinery clean by preventing the formation of deposits. minglanchem.aeatamankimya.com It also exhibits demulsification properties, which are crucial in separating water from oil in industrial lubricants. cnlubricantadditive.commade-in-china.com In the petroleum industry, it has been investigated as a flow improver for heavy crude oil, demonstrating its ability to reduce viscosity and improve the flow characteristics of the oil. academie-sciences.frsemanticscholar.org

Overview of Current Academic Research Trajectories for Barium Dodecylbenzenesulfonate

Current research on barium dodecylbenzenesulfonate is largely focused on optimizing its performance in its key application areas and exploring new potential uses. A significant research trajectory is its role as a flow improver for heavy crude oil. Studies have investigated the synthesis of barium dodecylbenzenesulfonate and its effect on the viscosity and pour point of crude oil. academie-sciences.frsemanticscholar.orgiaea.org Research has shown that it can significantly reduce the viscosity of heavy oil, with one study reporting a viscosity reduction rate of 89.0%. academie-sciences.frsemanticscholar.org The mechanism of action is thought to involve a eutectic effect with the saturated hydrocarbons in the crude oil. academie-sciences.frsemanticscholar.org

Another area of active investigation is its function as a corrosion inhibitor. Researchers are exploring its effectiveness in protecting various metals from corrosion under different conditions. minglanchem.aeatamankimya.com This includes its use in formulating advanced lubricating oils and greases with enhanced anti-rust properties. cnlubricantadditive.commade-in-china.com

The synthesis of barium dodecylbenzenesulfonate is also a subject of study, with research focusing on simple and efficient methods, such as the neutralization reaction between dodecylbenzenesulfonic acid and barium hydroxide (B78521). academie-sciences.frsemanticscholar.org Characterization techniques like Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are employed to analyze the synthesized products and understand their interaction mechanisms with other substances. academie-sciences.frresearchgate.net

Data Tables

Table 1: Properties of Barium Dodecylbenzenesulfonate

| Property | Value |

| IUPAC Name | barium(2+);2-dodecylbenzenesulfonate |

| Molecular Formula | C₃₆H₅₈BaO₆S₂ |

| H-Bond Acceptor Count | 6 |

| H-Bond Donor Count | 0 |

| CAS Number | 28575-89-5 |

Source: alfa-chemistry.com

Table 2: Research Findings on Barium Dodecylbenzenesulfonate as a Crude Oil Flow Improver

| Parameter | Result | Reference |

| Viscosity Reduction Rate | 89.0% | academie-sciences.frsemanticscholar.org |

| Pour Point Reduction | 5 °C | academie-sciences.frsemanticscholar.org |

| Mechanism | Eutectic effect with saturated hydrocarbons | academie-sciences.frsemanticscholar.org |

Eigenschaften

CAS-Nummer |

28575-89-5 |

|---|---|

Molekularformel |

C36H58BaO6S2 |

Molekulargewicht |

788.3 g/mol |

IUPAC-Name |

barium(2+);2-dodecylbenzenesulfonate |

InChI |

InChI=1S/2C18H30O3S.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;;+2/p-2 |

InChI-Schlüssel |

BBCDCWSBHCIZJI-UHFFFAOYSA-L |

Kanonische SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ba+2] |

Herkunft des Produkts |

United States |

Fundamental Colloid and Interface Chemistry of Barium Dodecylbenzenesulphonate

Micellization and Aggregation Behavior of Barium Dodecylbenzenesulphonate

The self-assembly of surfactant molecules into organized structures like micelles is a hallmark of their behavior in solution. This process is primarily driven by the hydrophobic effect, where the nonpolar tails of the surfactant molecules are expelled from the aqueous environment to minimize their contact with water.

The Critical Micelle Concentration (CMC) is a critical parameter that defines the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. wikipedia.org Above the CMC, additional surfactant molecules added to the system predominantly form new micelles. wikipedia.org The determination of the CMC is crucial for understanding and optimizing the performance of a surfactant in various applications.

For anionic surfactants like dodecylbenzenesulphonates, the CMC is influenced by the nature of the counterion. While the CMC of sodium dodecylbenzenesulphonate (SDBS) is well-documented to be in the range of 1.2 to 2.9 mM in water at 25°C, specific experimental data for the CMC of pure this compound is not extensively available in publicly accessible literature. researchgate.netmdpi.com However, in a study involving a gel formulation containing this compound, a critical micelle concentration of approximately 0.042% by weight was reported, although this value is representative of a complex system rather than a pure binary solution. researchgate.net

The CMC can be determined by various experimental techniques that monitor a change in a physical property of the surfactant solution as a function of its concentration. Common methods include:

Surface Tension: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. wikipedia.org

Conductivity: For ionic surfactants, the equivalent conductivity of the solution changes at the CMC due to the different mobility of micelles compared to individual ions.

Spectroscopy (e.g., using a dye): The spectral properties of a probe molecule can change when it is incorporated into the hydrophobic core of a micelle, providing a signal for micelle formation. beloit.edu

The general trend observed for anionic surfactants is that the presence of divalent counterions, such as barium (Ba²⁺), leads to a significant decrease in the CMC compared to monovalent counterions like sodium (Na⁺). This is attributed to the divalent cation's ability to more effectively screen the electrostatic repulsion between the anionic head groups of the surfactant molecules, thereby promoting aggregation at lower concentrations. mdpi.com Studies on the effect of calcium ions (Ca²⁺), another divalent cation, on linear alkylbenzene sulphonates have shown a marked reduction in the CMC with increasing Ca²⁺ concentration. mdpi.com A similar and potentially more pronounced effect would be anticipated for this compound.

The formation and structure of micelles are highly sensitive to the composition of the solution in which the surfactant is dissolved. Factors such as the presence of electrolytes, organic additives, and temperature can significantly alter the CMC, micelle size, and shape.

The addition of electrolytes, particularly those containing divalent cations like Ba²⁺, has a pronounced effect on the micellization of anionic surfactants. The cations accumulate at the micelle surface, reducing the electrostatic repulsion between the negatively charged head groups. This shielding effect leads to:

A lower Critical Micelle Concentration (CMC). jsirjournal.com

An increase in the aggregation number (the number of surfactant molecules per micelle), resulting in larger micelles.

A potential change in micelle shape from spherical to more elongated or rod-like structures at higher salt concentrations.

Studies on sodium dodecyl sulphate (SDS) have demonstrated that the addition of electrolytes like sodium acetate (B1210297) and calcium acetate decreases the CMC and the minimum area per molecule at the surface. researchgate.net The effect is more pronounced with the divalent calcium ion, indicating that barium ions would have a similar or stronger influence on dodecylbenzenesulphonate micellization. jsirjournal.com

The presence of organic additives, such as alcohols, can also impact micelle formation. Short-chain alcohols may accumulate at the micelle-water interface, altering the packing of surfactant molecules and potentially increasing the CMC. Longer-chain alcohols can be incorporated into the micelle core, acting as co-surfactants and often leading to a decrease in the CMC. tandfonline.com

Temperature also plays a role in micellization. For many ionic surfactants, the CMC exhibits a U-shaped dependence on temperature, passing through a minimum at a specific temperature. jsirjournal.com An increase in temperature can affect the hydration of the hydrophilic head groups and the solubility of the hydrophobic tails, leading to complex changes in the thermodynamics of micelle formation. jsirjournal.com

Interfacial Activity and Tension Reduction Capabilities

A primary function of surfactants is their ability to adsorb at interfaces, such as the boundary between oil and water or air and water, and subsequently reduce the interfacial or surface tension. This property is fundamental to their role in processes like emulsification, foaming, and wetting.

This compound is recognized for its capacity to lower the interfacial tension (IFT) between oil and water, a critical factor in its application as an emulsifier and in enhanced oil recovery. researchgate.net While specific quantitative data for the reduction of oil-water IFT by pure this compound is limited, research on related compounds indicates a strong potential for significant IFT reduction. researchgate.net The efficiency of a surfactant in lowering IFT is related to its ability to pack effectively at the interface, which is influenced by the molecular structure of the surfactant and the nature of the oil and aqueous phases. ucl.ac.ukrsc.org

For anionic surfactants, the presence of divalent cations like barium can enhance their interfacial activity. The cation can bridge between the anionic head groups at the interface, leading to a more densely packed interfacial layer and, consequently, a greater reduction in IFT. This effect is particularly important in applications involving brines or hard water, where the interaction with divalent cations is prevalent.

The general mechanism for IFT reduction involves the surfactant molecules orienting themselves at the oil-water interface, with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. This molecular arrangement disrupts the cohesive forces between the water and oil molecules, leading to a decrease in the energy required to maintain the interface.

Table 1: Factors Influencing Oil-Water Interfacial Tension Reduction by Anionic Surfactants

| Factor | Effect on Interfacial Tension | Rationale |

|---|---|---|

| Surfactant Concentration | Decreases with increasing concentration up to the CMC | Increased adsorption at the interface leads to greater disruption of cohesive forces. |

| Presence of Divalent Cations (e.g., Ba²⁺) | Generally enhances reduction | Cations screen electrostatic repulsion between surfactant head groups, allowing for denser packing at the interface. |

| Oil Phase Composition | Varies | The interaction between the surfactant's hydrophobic tail and the oil molecules influences the packing and orientation at the interface. nih.gov |

| Temperature | Can increase or decrease | Affects surfactant solubility, adsorption kinetics, and the structure of the interfacial film. ucl.ac.uk |

| Presence of Electrolytes | Generally enhances reduction | Similar to the effect of divalent cations, electrolytes screen head group repulsion. nih.gov |

The behavior of this compound at the air-water interface is analogous to its action at the oil-water interface. Surfactant molecules adsorb at the surface of the water, with their hydrophobic tails oriented towards the air and their hydrophilic heads in the water. This adsorption reduces the surface tension of the water.

Studies on sodium dodecylbenzenesulphonate (SDBS) have shown that the presence of inorganic salts, particularly those with divalent cations like CaCl₂, can lead to a lower surface tension compared to salts with monovalent cations at the same concentration. mdpi.com This suggests that this compound would be highly effective at reducing the surface tension of water. The enhanced surface activity is due to the increased packing efficiency of the surfactant molecules at the interface, facilitated by the bridging effect of the divalent barium ions. mdpi.com

The dynamics of surfactant adsorption at the air-water interface are also important, particularly in processes that involve rapid changes in surface area, such as foaming. The rate at which surfactant molecules can diffuse from the bulk solution and adsorb at the interface influences the dynamic surface tension and the ability of the solution to stabilize newly formed surfaces.

Foaming and Emulsifying Properties of this compound Solutions

The ability of a surfactant to stabilize foams and emulsions is directly related to its interfacial activity. By reducing the interfacial tension, surfactants facilitate the creation of new interfaces, and by forming a protective film at the interface, they provide stability against coalescence.

This compound is utilized as an emulsifier, indicating its proficiency in stabilizing oil-in-water or water-in-oil emulsions. researchgate.net The stability of an emulsion is governed by the strength and elasticity of the interfacial film formed by the surfactant. The presence of the divalent barium cation can contribute to a more robust and rigid interfacial film due to the electrostatic interactions and potential for bridging between surfactant head groups. This can lead to highly stable emulsions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium dodecylbenzenesulphonate |

| Sodium dodecyl sulphate |

| Calcium chloride |

| Sodium acetate |

| Calcium acetate |

| Barium |

| Sodium |

Foam Volume and Stability Characterization

Research on modified SDBS has shown that with increasing concentration, the foam volume and half-life of the foam also increase, although the rate of increase diminishes at higher concentrations. mdpi.com For instance, studies on a series of modified SDBS surfactants (SDBS-1 to SDBS-4) indicated that at a concentration of 0.7%, the foam half-lives were significantly higher than that of the parent SDBS, with one particular modification (SDBS-2) exhibiting the best foaming ability. mdpi.com The stability of these foams is linked to the viscosity of the foam, which in turn is related to the fraction of the continuous phase in the foam. mdpi.com Generally, a higher foam viscosity corresponds to greater foam stability. mdpi.com

It is important to note that the presence of a divalent cation like barium in this compound, as opposed to the monovalent sodium in SDBS, can influence foam properties. Divalent ions can interact more strongly with the anionic sulphonate head groups, potentially leading to differences in foam stability. However, without direct experimental data for this compound, these effects remain speculative.

Table 1: Foaming Properties of Modified Sodium Dodecylbenzenesulphonate (SDBS) Surfactants Note: This data is for modified SDBS and is presented as an analogue for the potential behavior of this compound.

| Surfactant | Concentration (%) | Foam Volume (mL) | Foam Half-life (min) |

| SDBS | 0.7 | Data not specified | Data not specified |

| SDBS-1 | 0.7 | Data not specified | Higher than SDBS |

| SDBS-2 | 0.7 | Data not specified | Highest among tested |

| SDBS-3 | 0.7 | Data not specified | Higher than SDBS |

| SDBS-4 | 0.7 | Data not specified | Higher than SDBS |

Emulsion Formation Efficacy and Long-term Stability

This compound, as a surface-active agent, is expected to facilitate the formation of emulsions by reducing the interfacial tension between immiscible liquids, such as oil and water. Studies on related compounds provide evidence for this behavior. For example, modified sodium dodecylbenzenesulphonate (SDBS) surfactants have demonstrated enhanced emulsion ability compared to standard SDBS. mdpi.com These modified surfactants can effectively emulsify crude oil to form oil-in-water (O/W) emulsions, which is a property utilized in enhanced oil recovery. mdpi.com

The stability of emulsions formed with dodecylbenzene (B1670861) sulphonates is a key parameter. Research on calcium dodecylbenzene sulphonate has shown its utility in forming stable pesticide emulsions. uq.edu.au The stability of these emulsions is influenced by the hydrophilic-lipophilic balance (HLB) of the surfactant blend. uq.edu.au While direct long-term stability data for this compound emulsions is not available, the known excellent calcium ion tolerance of calcium dodecylbenzene sulphonate suggests that the barium salt would also perform well in forming stable emulsions, particularly in hard water conditions. sancolo.com

Interactions with Diverse Chemical Species in Colloidal Systems

The performance of this compound in complex colloidal systems is influenced by its interactions with other dissolved species, such as metal ions and macromolecules.

Binding Investigations with Specific Metal Ions (e.g., Ca2+)

The interaction of anionic surfactants like dodecylbenzene sulphonates with divalent metal ions such as calcium (Ca²⁺) is of significant interest, as it can affect the surfactant's performance. Studies on sodium linear alkylbenzene sulphonate (NaLAS) have shown that the addition of CaCl₂ leads to a marked decrease in the critical micelle concentration (CMC) and the air-water surface tension. nih.gov This indicates a strong interaction between the Ca²⁺ ions and the sulphonate head groups. nih.gov

Density functional theory calculations have suggested that the interaction strength with the sulphonate group follows the order Ca²⁺ > Mg²⁺ > Na⁺. nih.gov This implies that barium ions (Ba²⁺), being in the same group as calcium and having a larger ionic radius, would also exhibit strong interactions with the dodecylbenzenesulphonate anion. These interactions can lead to the formation of less soluble salts, potentially causing precipitation of the surfactant at higher cation concentrations. researchgate.net For NaLAS, the maximum tolerance to Ca²⁺ before precipitation occurs is around 0.1 g/L. researchgate.net While specific data for this compound is not available, similar behavior would be expected, with the potential for precipitation of this compound in the presence of high concentrations of other cations or if its own solubility limit is exceeded. Molecular dynamics simulations have also been employed to understand the affinity of calcium ions towards polystyrene sulphonate in the presence of dodecyl sulphate ions, revealing that calcium ions can form bridges between sulphonate groups. digitellinc.com

Complexation and Interactions with Macromolecules and Biopolymers

The interaction of surfactants with macromolecules and biopolymers is a complex phenomenon that can lead to the formation of various structures with unique properties. While there is a lack of specific research on the complexation of this compound with macromolecules and biopolymers, some inferences can be drawn from the behavior of related systems.

For instance, the interaction between sodium dodecyl sulphate (a related anionic surfactant) and zein, a water-insoluble corn protein, has been studied. researchgate.net It was found that the surfactant can solubilize the protein by forming protein-surfactant complexes. researchgate.net This suggests that this compound could potentially interact with proteins and other biopolymers, influencing their solubility and conformation.

In the context of industrial applications, dodecylbenzene sulphonates have been shown to interfere with the hydrogen bonds between colloidal macromolecules in crude oil, which contributes to viscosity reduction. researchgate.net This indicates an interaction between the surfactant and the complex macromolecular structures present in the oil. Furthermore, studies on the degradation of dodecylbenzene sulphonate have shown that it can have deleterious effects on various bacteria, suggesting interactions with biological macromolecules within these organisms. nih.gov

This compound as a Rheology Modifier for Hydrocarbon Systems

This compound (BaDBS) has been identified as a small-molecule flow improver for crude oil, designed to address the challenges associated with the low-flow characteristics of heavy and waxy crude oils. researchgate.netacademie-sciences.frsemanticscholar.orgiaea.org Its primary function is to modify the rheological properties of the oil, such as viscosity and pour point, thereby enhancing its transportability. researchgate.netacademie-sciences.frsemanticscholar.org

Research has demonstrated that this compound is an effective agent for reducing the viscosity of heavy crude oil. researchgate.netacademie-sciences.frsemanticscholar.org In studies conducted on L8401 heavy oil, the addition of BaDBS significantly lowered its viscosity, particularly at temperatures below 50°C. academie-sciences.frsemanticscholar.org The viscosity reduction effect is concentration-dependent, with performance improving as the dosage increases. academie-sciences.fr At a concentration of 900 mg/L, BaDBS achieved a notable viscosity reduction rate of 89.0% at 30°C. researchgate.netacademie-sciences.frsemanticscholar.org The mechanism behind this is attributed to the interaction between the flow improver and the saturated hydrocarbons in the heavy oil, which promotes the early crystallization of wax, with the alkyl chain of the BaDBS acting as a crystal nucleus. researchgate.net

Table 1: Viscosity Reduction Performance of Alkylbenzene Sulphonates in L8401 Crude Oil at 30°C

| Compound | Concentration (mg/L) | Viscosity Reduction Ratio (%) |

|---|---|---|

| This compound (BaDBS) | 900 | 89.0 |

| Barium hexadecylbenzenesulphonate (BaHBS) | 900 | 76.9 |

| Barium octadecylbenzenesulphonate (BaOBS) | 900 | 84.23 |

In addition to viscosity reduction, this compound functions as a pour point depressant (PPD). researchgate.netacademie-sciences.frsemanticscholar.org The pour point is the lowest temperature at which oil will continue to flow, and high pour points in waxy crudes can lead to pipeline blockage in colder conditions. addilex.com PPDs work by modifying the size and shape of wax crystals as they form, which prevents them from interlocking and creating a solid gel structure. wikipedia.org

Studies show that BaDBS can effectively lower the pour point of crude oil. For instance, at a concentration of 900 mg/L, it can reduce the pour point by 5°C. researchgate.netacademie-sciences.frsemanticscholar.org The effectiveness of BaDBS as a PPD is also influenced by its concentration in the crude oil. academie-sciences.frsemanticscholar.org

The performance of barium alkylbenzene sulphonates as flow improvers is directly correlated with the length of their alkyl chains. researchgate.netacademie-sciences.fr A comparative study of this compound (C12 alkyl chain), barium hexadecylbenzenesulphonate (BaHBS, C16 alkyl chain), and barium octadecylbenzenesulphonate (BaOBS, C18 alkyl chain) was conducted. researchgate.netacademie-sciences.fr

Table 2: Effect of Alkyl Chain Length on Pour Point Reduction in L8401 Crude Oil

| Compound | Alkyl Chain | Pour Point Reduction at 500 mg/L (ΔP/°C) | Pour Point Reduction at 900 mg/L (ΔP/°C) |

|---|---|---|---|

| This compound (BaDBS) | C12 | 18 | 18 |

| Barium hexadecylbenzenesulphonate (BaHBS) | C16 | 11 | 13 |

| Barium octadecylbenzenesulphonate (BaOBS) | C18 | 15 | 17 |

Utilisation in Controlled Synthesis and Modification of Nanomaterials

The properties of this compound as a surfactant extend to the field of nanotechnology, particularly in the synthesis and surface treatment of inorganic nanoparticles.

Surfactants are crucial in controlling the nucleation, growth, size, and morphology of nanoparticles during their synthesis. mdpi.com While related surfactants like sodium dodecyl benzene (B151609) sulfonate have been utilized in the hydrothermal synthesis of Barium Hexaferrite (BaFe12O19) nanoparticles to suppress re-crystallization and produce uniform particles, the direct application of BaDBS is prominent in the synthesis of other barium-containing nanomaterials. europub.co.ukpnu.ac.ir

In the preparation of Barium Sulfate (B86663) (BaSO4) nanoparticles, dodecyl benzene sulfonic acid (DBSA), the precursor acid to BaDBS, has been used effectively. worldscientific.com In an ethanol-water reaction system, DBSA facilitates the formation of spherical BaSO4 nanoparticles with an average diameter of approximately 46 nm. worldscientific.com The mechanism involves the formation of a thin layer of barium alkyl sulphate that coats the surface of the BaSO4 particles during the reaction process. worldscientific.com This in-situ coating controls particle size and morphology, demonstrating a surfactant-assisted synthesis pathway directly involving the barium salt of the sulphonate. worldscientific.com

The surface modification of nanoparticles is essential to prevent aggregation and improve their dispersion in various media. scirp.orgscirp.org this compound and its related precursor, DBSA, can be used for this purpose.

During the synthesis of BaSO4 nanoparticles with DBSA, a thin film of what is effectively a barium alkyl sulphate forms on the particle surface. worldscientific.com This layer modifies the surface properties of the nanoparticles, leading to good dispersion. worldscientific.com This process is a form of in-situ surface modification, where the surfactant not only guides the formation of the nanoparticles but also becomes an integral part of their surface, ensuring their stability and preventing agglomeration. worldscientific.com This modification is crucial for the application of nanoparticles, as it ensures they remain as discrete particles, which is necessary to leverage their unique nanoscale properties. worldscientific.com

Mechanistic Investigations into the Action of Barium Dodecylbenzenesulphonate

Mechanisms Underlying Viscosity and Pour Point Reduction in Crude Oil

Barium dodecylbenzenesulphonate (BaDBS) is a chemical compound utilized as a flow improver in the oil industry to reduce the viscosity and pour point of crude oil, facilitating its transportation. academie-sciences.frresearchgate.netsemanticscholar.orgiaea.orgdoaj.org The mechanisms behind its effectiveness involve a multi-faceted interaction with the various components of crude oil.

Optical microscopy studies have revealed that this compound exhibits a eutectic effect with saturated hydrocarbons present in heavy oil. academie-sciences.frresearchgate.netsemanticscholar.orgiaea.orgdoaj.org This effect is crucial for its function as a pour point depressant. The long alkyl chain of the BaDBS molecule is instrumental in this process. It is believed that the alkyl chain can co-crystallize with the paraffin (B1166041) (wax) chains in the crude oil. semanticscholar.org This co-crystallization disrupts the normal wax crystal formation, leading to the creation of disordered wax crystals. researchgate.net This disruption prevents the formation of a large, interconnected wax crystal network that is responsible for the high pour point of waxy crude oils.

The interaction can be understood as the BaDBS molecules integrating themselves into the growing wax crystal lattice. The bulky dodecylbenzenesulphonate head group then sterically hinders the further orderly growth of the wax crystals, resulting in smaller, less cohesive crystals. This eutectic behavior effectively lowers the temperature at which a solid wax phase forms, thereby reducing the pour point of the crude oil.

This compound plays a significant role in modifying the crystallization process of wax in crude oil. semanticscholar.org Differential Scanning Calorimetry (DSC) analysis has shown that the presence of BaDBS can actually promote the crystallization of wax, as evidenced by a slight increase in the wax precipitation peak temperature and wax appearance temperature. semanticscholar.org This may seem counterintuitive for a pour point depressant.

However, the proposed mechanism suggests that the alkyl chain of the BaDBS molecule acts as a crystal nucleus. semanticscholar.org This encourages the wax molecules in the crude oil to adsorb onto these nuclei and grow. While this promotes crystallization, the key is that it leads to the formation of a larger number of smaller, modified crystals rather than a smaller number of large, interlocking crystals. The polar part of the BaDBS molecule is thought to inhibit the extensive growth of these crystals. researchgate.net By modifying the size and shape of the wax crystals, BaDBS prevents the formation of the rigid three-dimensional network that entraps oil and increases viscosity at low temperatures. semanticscholar.orgtotalenergies.com

Table 1: Effect of this compound on Wax Crystallization Temperatures of L8401 Crude Oil

| Sample | Wax Precipitation Peak Temperature (°C) | Wax Appearance Temperature (°C) |

|---|---|---|

| Crude Oil L8401 (untreated) | 24.55 | 37.55 |

| Crude Oil L8401 + 900 mg/L BaDBS | 24.64 | 37.63 |

Data sourced from a 2021 study on the synthesis and behavior of barium alkylbenzene sulfonate as a flow improver for crude oil. semanticscholar.org

Asphaltenes are complex polyaromatic hydrocarbons found in crude oil that tend to aggregate, contributing significantly to the oil's viscosity. These aggregations are often stabilized by π–π stacking interactions between the aromatic rings of the asphaltene molecules. semanticscholar.org this compound is believed to disrupt these asphaltene aggregates through a combination of mechanisms.

The aromatic benzene (B151609) ring of the dodecylbenzenesulphonate molecule can interact with the aromatic regions of the asphaltene molecules. This interaction can interfere with the π–π stacking that holds the asphaltene aggregates together. Furthermore, the long, non-polar dodecyl chain can interact with the non-polar components of the crude oil, effectively peptizing the asphaltenes and keeping them dispersed. researchgate.net While direct evidence for intercalation of BaDBS into asphaltene aggregates is not explicitly detailed in the provided search results, the disruption of these aggregates is a key part of its viscosity-reducing action.

Crude oil contains various polar components, such as resins and asphaltenes, which possess functional groups like hydroxyl (–OH), carboxyl (–COOH), and amino (–NH2). academie-sciences.fr These groups can form extensive hydrogen bonding networks, which contribute significantly to the high viscosity of heavy crude oil. academie-sciences.frsemanticscholar.org

Fourier-transform infrared spectroscopy (FTIR) analysis has provided evidence for the existence of these hydrogen bonds in crude oil. academie-sciences.fr The mechanism of action for this compound involves the cleavage of these hydrogen bonds. academie-sciences.frsemanticscholar.org The metallic barium ion in the BaDBS molecule can form complexes with the heteroatoms (oxygen and nitrogen) present in the asphaltene and resin molecules. academie-sciences.frsemanticscholar.org This complexation disrupts the intermolecular hydrogen bonds, leading to the dispersion of these macromolecules in the oil and a subsequent reduction in viscosity. academie-sciences.fr

Mechanisms of Surfactant Activity at Interfaces

As a surfactant, this compound possesses both a hydrophobic (dodecylbenzene) and a hydrophilic (sulphonate) part, enabling it to be active at interfaces.

The surfactant properties of dodecylbenzenesulphonates, such as sodium dodecylbenzenesulphonate (a close relative of BaDBS), are well-established. chemicalbook.com These molecules readily adsorb at interfaces, such as the oil-water interface in emulsions or the air-water interface. The kinetics of this adsorption process are governed by factors such as the diffusion of the surfactant molecules to the interface and the energy barrier for adsorption. capes.gov.br

At a liquid-liquid interface, the adsorption process can be modeled as a heterogeneous chemical reaction. nih.gov The rate of adsorption is influenced by the concentration of the surfactant in the bulk liquid phase and the availability of free sites at the interface. capes.gov.brnih.gov The thermodynamics of adsorption at liquid-solid interfaces can be described by models such as the generalized Langmuir isotherm and the adsorbed solution theory. osti.gov For liquid-liquid and air-liquid interfaces, the presence of surfactants lowers the interfacial tension, a key factor in their functionality. nih.gov While specific kinetic and thermodynamic data for this compound at these interfaces were not found in the provided search results, the general principles of surfactant adsorption apply. The unique structure of BaDBS, with its divalent cation, may lead to specific adsorption behaviors compared to its monovalent counterparts.

Relationship between Molecular Architecture and Interfacial Adsorption Behavior

The interfacial activity of this compound is fundamentally dictated by the amphiphilic nature of its dodecylbenzenesulphonate (DBS) anion. This molecule possesses a distinct architecture comprising a hydrophilic, polar sulfonate head group (-SO₃⁻) and a large, nonpolar hydrophobic tail, which consists of a dodecyl (C₁₂) alkyl chain attached to a benzene ring. This dual character drives its behavior at interfaces, such as the boundary between oil and water.

In aqueous environments, these molecules orient themselves to minimize the unfavorable interaction between the hydrophobic tail and water molecules. This leads to adsorption at interfaces and, above a certain concentration (the critical micelle concentration), the spontaneous self-assembly into spherical structures known as micelles. researchgate.net Within a micelle, the hydrophobic tails are sequestered in the core, creating an oil-like microenvironment, while the hydrophilic sulfonate head groups form an outer shell, maintaining contact with the surrounding water. mdpi.comnih.gov

Molecular dynamics simulations provide deeper insight into this relationship. mdpi.com The structure and properties of DBS micelles are significantly influenced by the type of nonpolar molecules (solutes) they encapsulate. mdpi.comnih.gov For instance, when solubilizing different hydrocarbons, the location of the solute within the micelle and the resulting structural changes vary. Aromatic molecules like benzene tend to position themselves at the interface between the hydrophilic shell and the hydrophobic core. This insertion increases the area per surfactant head group at the micelle's surface. mdpi.comnih.gov In contrast, long-chain alkanes like dodecane (B42187) are strictly confined within the hydrophobic core of the micelle. mdpi.comnih.gov This demonstrates that the specific geometry and chemical nature of the dodecylbenzenesulphonate molecule directly govern how it interacts with and organizes other molecules at the nanoscale, which is the basis of its function as a surfactant.

Mechanistic Contributions to Nanoparticle Synthesis and Dispersion

This compound functions as a crucial surface-active agent in the controlled synthesis and subsequent stabilization of nanoparticle dispersions. Its effectiveness stems from its ability to adsorb onto particle surfaces, thereby modifying their properties and mediating their growth and interaction with the surrounding medium. This is particularly evident in precipitation methods of nanoparticle synthesis, where controlling particle size and preventing agglomeration are significant challenges. nih.gov

Role in Suppressing Secondary Re-crystallization and Particle Growth

During the synthesis of nanoparticles via precipitation, the process involves two main stages: initial nucleation and subsequent particle growth. nih.gov Without intervention, newly formed nuclei tend to grow into larger crystals or aggregate into larger clusters through processes like secondary re-crystallization and agglomeration, driven by forces such as van der Waals interactions. nih.gov this compound acts as a "capping agent" or stabilizer that effectively hinders these processes. nih.gov

By adsorbing onto the surface of the nascent nuclei, the dodecylbenzenesulphonate molecules create a barrier. This barrier sterically hinders other ions or particles from reaching the nucleus surface, thereby inhibiting further crystal growth. Research on the synthesis of barium sulfate (B86663) nanoparticles using dodecyl benzene sulfonic acid (DBSA), the precursor to BaDBS, demonstrates this effect. The presence of DBSA during the reaction controls the particle size, yielding nanoparticles with a narrow size distribution and an average diameter of approximately 46 nm. worldscientific.com This indicates that uncontrolled growth and re-crystallization, which would lead to larger and more varied particle sizes, are effectively suppressed. worldscientific.com

A related mechanism is observed in its action as a flow improver for waxy crude oil. This compound was found to promote the early crystallization of wax. academie-sciences.fr By inducing wax to crystallize sooner and in a more controlled manner, it prevents the formation of a large, interlocking crystal network that would otherwise form at lower temperatures, thus improving the oil's flow properties. academie-sciences.frresearchgate.net This principle of modifying crystallization behavior to prevent the formation of larger, problematic structures is analogous to its role in suppressing secondary growth during nanoparticle synthesis.

Formation of Stabilizing Surface Coatings on Nanoparticles

The primary mechanism by which this compound stabilizes nanoparticles is through the formation of a protective coating on their surfaces. worldscientific.com During the precipitation synthesis of barium sulfate nanoparticles in the presence of dodecyl benzene sulfonic acid, a thin layer of what is described as barium alkyl sulfate forms and coats the surface of the BaSO₄ particles. worldscientific.com

This surface coating is critical for achieving a high degree of dispersion. The coating effectively passivates the nanoparticle surface, masking the strong attractive forces that would otherwise cause the particles to agglomerate. worldscientific.comnih.gov The hydrophobic tails of the adsorbed dodecylbenzenesulphonate molecules can extend into the solvent, creating a steric barrier that physically keeps the particles separated. This surface modification controls not only the final particle size and morphology but also ensures that the nanoparticles remain well-dispersed in the medium. worldscientific.com The formation of such stabilizing coatings is a widely applied strategy to reduce the inherent inflammatory properties of some nanoparticles and to provide uniform dispersion in aqueous solutions. nih.govnih.gov This technique allows for greater control over the particles' surface properties and their interactions with their environment. nih.gov

Theoretical and Computational Studies of Barium Dodecylbenzenesulphonate Systems

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a virtual microscope to observe the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can elucidate the mechanisms behind macroscopic phenomena, such as adsorption, self-assembly, and viscosity reduction.

While direct MD simulation studies specifically targeting barium dodecylbenzenesulphonate are not abundant in publicly available literature, extensive research on its close analog, sodium dodecylbenzenesulphonate (SDBS), provides a strong basis for understanding its behavior. pku.edu.cnrsc.org These simulations are crucial for predicting how this compound molecules arrange themselves at interfaces, such as oil-water or air-water, and how they form aggregates (micelles) in bulk solution.

Simulations of dodecylbenzenesulphonate (DBS) anions show that they readily adsorb at interfaces, orienting themselves with their hydrophilic sulfonate head groups towards the aqueous phase and their hydrophobic dodecylbenzene (B1670861) tails towards the non-polar phase (e.g., oil or air). pku.edu.cnresearchgate.net This adsorption lowers the interfacial tension, a key mechanism for its function in detergency and enhanced oil recovery.

In aqueous solutions, once the concentration of the surfactant surpasses the critical micelle concentration (CMC), the molecules spontaneously self-assemble into micelles. MD simulations have been instrumental in characterizing the structure of these aggregates. For instance, simulations of SDBS have shown the formation of spherical micelles with a mean radius of approximately 20.0 Å. rsc.org The hydrophobic dodecyl chains form a tightly packed core, more so than in sodium dodecyl sulfate (B86663) (SDS) micelles, due to the presence of the phenyl group. rsc.org

The presence of a divalent cation like barium (Ba²⁺) instead of a monovalent cation like sodium (Na⁺) is expected to significantly influence the self-assembly process. The stronger electrostatic interactions of the Ba²⁺ ion with two DBS⁻ anions can lead to more compact and potentially differently shaped micelles. These interactions can also lower the CMC compared to the sodium salt. While specific simulation data for the barium salt is pending, the principles derived from SDBS simulations provide a solid framework for predicting its behavior. pku.edu.cnrsc.org

Table 1: Comparison of Simulated Micellar Properties for Similar Surfactants

| Property | Sodium Dodecyl Sulfate (SDS) | Sodium Dodecylbenzenesulphonate (SDBS) |

| Mean Micellar Radius | 19.4 Å | 20.0 Å |

| Ratio of Eccentricities | 0.154 | 0.117 |

| Hydrophobic Core | Less tightly packed | More tightly packed |

Data sourced from MD simulations and highlights the structural differences imparted by the phenyl group in SDBS. rsc.org

This compound is utilized as a flow improver in heavy crude oil, where it acts to reduce the oil's viscosity. Computational modeling, particularly through methods like Computational Fluid Dynamics (CFD), can simulate the effects of surfactants on fluid properties. These models can help in understanding the mechanisms of viscosity reduction and in optimizing the application of these additives. acs.orgump.edu.my

CFD simulations can model the multiphase flow of oil, water, and surfactant, predicting the resulting emulsion characteristics and rheological properties. acs.orgresearchgate.net These simulations take into account factors such as interfacial tension, droplet size distribution, and phase volume fractions to predict the apparent viscosity of the emulsion. For instance, simulations can show how the addition of a surfactant reduces the fingering and channeling effects during oil displacement, leading to more efficient recovery. acs.orgresearchgate.net

While specific CFD studies on this compound are not widely reported, the general principles modeled for other surfactant systems in crude oil are applicable. These computational approaches allow for the prediction of pressure drops in pipelines and the optimization of surfactant concentration for maximum viscosity reduction. ump.edu.my

Table 2: Input Parameters for a Typical CFD Simulation of Surfactant-Induced Viscosity Reduction

| Parameter | Description | Relevance |

| Fluid Densities | Density of crude oil and water | Determines buoyancy and gravitational effects. |

| Fluid Viscosities | Viscosity of crude oil and water | A primary input for calculating flow resistance. |

| Interfacial Tension | The force per unit length at the oil-water interface | Crucial for modeling droplet formation and stability. acs.org |

| Surfactant Concentration | Amount of surfactant added to the system | Affects interfacial tension and emulsion type. nih.gov |

| Flow Rate | The velocity of the fluid mixture | Influences shear rates and emulsion morphology. |

| Pipe Geometry | Dimensions and fittings of the pipeline | Determines boundary conditions and pressure losses. ump.edu.my |

This table represents typical parameters used in CFD models to simulate the flow of surfactant-treated crude oil. ump.edu.myacs.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure and energetic properties of molecules. These calculations are invaluable for understanding the fundamental interactions that govern the behavior of this compound.

DFT studies can precisely calculate the geometry, charge distribution, and interaction energies of the dodecylbenzenesulphonate anion and its complexes with cations like Ba²⁺. Although direct DFT studies on this compound are scarce, research on the interactions of the dodecylbenzenesulphonate anion (DBS⁻) with other cations (Na⁺, Mg²⁺, and Ca²⁺) offers significant insights.

These studies reveal that the DBS⁻ anion can bind stably with cations in a bidentate fashion, where the cation interacts with two of the oxygen atoms of the sulfonate group. The strength of this binding is dependent on both the cation and the surrounding solvent. The interaction with divalent cations like Ca²⁺ is significantly stronger than with monovalent cations like Na⁺. It is therefore highly probable that the Ba²⁺ ion, also being a divalent cation, would exhibit strong interactions with the DBS⁻ anion.

DFT calculations can also elucidate the role of hydration. At an air/water interface, the DBS⁻ anion forms a stable hydrated complex with water molecules. The introduction of a cation can significantly disturb this hydration shell. The degree of this disturbance follows the order Ca²⁺ > Mg²⁺ > Na⁺, suggesting that the more strongly interacting cations have a larger effect on the structure of the surfactant at the interface. This has implications for the packing and stability of the surfactant monolayer.

Theoretical calculations can also be employed to predict the reactivity and stability of this compound. By analyzing the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), chemists can predict where the molecule is most likely to react.

For instance, DFT calculations have been used to study the catalytic activity of sodium dodecylbenzenesulphonate in chemical reactions. researchgate.net These studies show how the surfactant can facilitate reactions by creating a microenvironment (micelles) that brings reactants together. The electronic properties of the sulfonate group and the benzene (B151609) ring are key to its chemical behavior.

The stability of the compound can also be assessed by calculating its decomposition pathways and the associated energy barriers. The strong ionic bond between the Ba²⁺ cation and the DBS⁻ anions suggests a high thermal stability for the salt. The dodecylbenzene portion of the molecule, being a hydrocarbon, will have a stability profile typical of alkylbenzenes, susceptible to oxidation at high temperatures.

Environmental Transformation and Remediation Methodologies for Alkylbenzene Sulfonates Mechanistic Focus

Biodegradation Pathways of Alkylbenzene Sulfonates

The primary mechanism for the removal of LAS from the environment is biodegradation. This process is carried out by microbial communities found in various environmental compartments, such as soil and water. cler.commdpi.com The biodegradability of these surfactants is significantly influenced by the structure of their alkyl chain; linear chains are more readily degraded than branched ones. wikipedia.org

Microbial Degradation Mechanisms (e.g., chain-shortening oxidation, aromatic ring-opening)

The aerobic biodegradation of LAS is a multi-step process initiated by the microbial community. mdpi.comhibiscuspublisher.com The initial attack occurs at the terminal methyl group of the alkyl chain, a process known as ω-oxidation. hibiscuspublisher.comresearchgate.net This is followed by the sequential shortening of the alkyl chain through β-oxidation, a common metabolic pathway for fatty acids. hibiscuspublisher.comnih.gov This chain-shortening process leads to the formation of sulfophenyl carboxylates (SPCs). hibiscuspublisher.comnih.gov

Once the alkyl chain has been sufficiently shortened, the aromatic ring becomes susceptible to microbial attack. The ultimate degradation involves the cleavage of the aromatic ring and desulfonation, where the sulfonate group is removed. hibiscuspublisher.comnih.gov The complete mineralization of LAS results in the formation of carbon dioxide, water, and inorganic sulfate (B86663). mdpi.com

Under anaerobic conditions, the degradation of LAS is significantly slower. wikipedia.org However, studies have shown that it can occur, proceeding through a different initial pathway involving the addition of fumarate (B1241708) to the alkyl chain. researchgate.netacs.orgnih.gov This is then followed by β-oxidation to form SPCs, similar to the aerobic pathway. researchgate.netnih.gov

Identification and Characterization of Biodegradation Intermediate Products

The primary intermediate products formed during the biodegradation of LAS are sulfophenyl carboxylates (SPCs). hibiscuspublisher.comnih.govnih.gov These compounds retain the sulfonated benzene (B151609) ring but have a carboxyl group at the end of the shortened alkyl chain. The specific chain length of the SPCs depends on the extent of β-oxidation. nih.govnih.gov

For example, the biodegradation of C12LAS (a 12-carbon alkyl chain LAS) leads to the formation of a variety of SPCs with shorter alkyl chains. nih.gov In anaerobic degradation, dicarboxylic acids (Me-SPdCs) have been identified as initial metabolites resulting from fumarate addition, which are then converted to SPCs. acs.org Further degradation of SPCs can lead to compounds like 4-sulfoacetophenone and subsequently 4-sulfophenyl acetate (B1210297), which is then hydrolyzed to 4-sulfophenol and acetate. nih.gov Ultimately, through aromatic ring cleavage, compounds such as p-hydroxyphenylpropionate, p-hydroxybenzoate, and 3,4-dihydroxybenzoate have been identified from homologues with an odd number of carbon atoms in the side chain, while those with an even number of carbons can produce p-hydroxyphenylacetate and 3,4-dihydroxyphenylacetate. nih.gov

Chemical Oxidation Processes for Environmental Abatement

In addition to biodegradation, chemical oxidation processes can be employed for the removal of LAS from water. Ozonation is a particularly effective method.

Ozonation Kinetics and Degradation Pathways

Ozonation involves the reaction of ozone (O₃) with LAS molecules. Studies have shown that the degradation of LAS by ozone is influenced by factors such as temperature, with higher temperatures leading to a more significant decrease in LAS concentration. tandfonline.comnih.gov The reaction kinetics indicate that homologues with longer alkyl chains are degraded more rapidly than those with shorter chains. tandfonline.comnih.gov

The degradation pathway of LAS during ozonation involves the oxidation of the molecule, which can lead to the formation of various transformation products. researchgate.net The process can attack both the alkyl chain and the aromatic ring. tandfonline.comresearchgate.net The ultimate goal of ozonation in wastewater treatment is the mineralization of the organic pollutant to carbon dioxide and water.

Adsorption and Coagulation for Removal from Aqueous Matrices

Adsorption and coagulation are physical and chemical processes used to remove LAS from water, often as a preliminary step before biological or chemical treatment.

Mechanisms of Adsorption onto Modified Sorbents (e.g., polyethyleneimine-modified bentonite (B74815) clay)

Bentonite clay, a natural adsorbent, can be modified to enhance its capacity for removing LAS from aqueous solutions. researchgate.netuobaghdad.edu.iq Modifying bentonite with a cationic surfactant, such as cetyl pyridinium (B92312) bromide, can significantly increase the adsorption of anionic surfactants like LAS. uobaghdad.edu.iq This is due to the change in the surface charge of the clay, creating a more favorable interaction with the anionic head of the LAS molecule. The adsorption mechanism can be influenced by factors like pH and temperature. researchgate.net

The adsorption process involves the partitioning of LAS molecules from the water onto the surface of the modified bentonite. mdpi.com The interaction is complex and may involve both electrostatic attraction and hydrophobic interactions between the alkyl chain of the LAS and the organic modifier on the bentonite surface. The efficiency of adsorption is also affected by the presence of other ions in the water. researchgate.netuobaghdad.edu.iq

Adsorption Bridging and Entrapment Mechanisms in Flocculation Processes

The removal of anionic surfactants such as Barium Dodecylbenzenesulphonate from aqueous environments through flocculation is a complex process governed by several interconnected mechanisms. Primarily, adsorption bridging and entrapment are the key phenomena responsible for the aggregation and subsequent removal of these surfactant molecules.

Adsorption Bridging: This mechanism is predominant when polymeric flocculants are employed. The long-chain polymers adsorb onto the surface of multiple colloidal particles, including micelles or precipitates of this compound, creating physical bridges between them. lu.se This leads to the formation of larger, more stable flocs that can be easily separated from the water phase. The effectiveness of bridging flocculation is highly dependent on the dynamics of polymer adsorption. academie-sciences.fr For instance, a polymer that adsorbs too rapidly might coat individual particles, leading to restabilization rather than flocculation, whereas a slower adsorption rate can facilitate the successful bridging of numerous particles. academie-sciences.fr

Entrapment: This mechanism, also known as sweep flocculation, occurs when the surfactant molecules are physically enmeshed within the structure of the precipitating coagulant, typically a metal hydroxide (B78521) like aluminum or ferric hydroxide. As the metal salt coagulant hydrolyzes and forms amorphous hydroxide precipitates, it "sweeps" through the water, trapping the this compound molecules within its growing matrix. nih.gov This process is less specific than adsorption bridging and is particularly effective for removing a wide range of pollutants. The flocculation of emulsified oil droplets with sodium dodecylbenzene (B1670861) sulfonate and a cationic polyacrylamide has been shown to involve the enmeshment and entrainment of the oil within large, hydrophobic flocs. researchgate.net A similar entrapment mechanism would be expected for this compound.

The interaction between the barium cation and the dodecylbenzenesulphonate anion can also play a role. While this compound is considered soluble in water, the presence of high concentrations of other ions or changes in solution chemistry during coagulation could potentially lead to the precipitation of the surfactant itself, which would then be entrapped within the larger coagulant flocs. Studies on other divalent metal cations, such as calcium, indicate that they can react with dodecylbenzene sulfonate to form insoluble salts under certain conditions. researchgate.net

Influence of Operational Parameters on Removal Efficiency (e.g., pH, coagulant concentration)

The efficiency of removing this compound through flocculation is critically influenced by operational parameters, most notably pH and the concentration of the coagulant. While direct research on this compound is limited, the behavior of similar anionic surfactants, such as sodium dodecylbenzene sulfonate (SDBS), provides valuable insights.

Influence of pH: The pH of the solution plays a pivotal role in the flocculation process by affecting both the surface charge of the coagulant flocs and the speciation of the surfactant. For coagulation using metal salts like alum or ferric chloride, the optimal pH range is crucial for the formation of metal hydroxide precipitates. For instance, with alum, effective coagulation and removal of pollutants often occur in a slightly acidic to neutral pH range. nih.gov

In the case of anionic surfactants like dodecylbenzene sulfonate, a lower pH can be beneficial. At acidic pH, the negative charge on the dodecylbenzene sulfonate head group can be neutralized by protons, reducing the electrostatic repulsion between the surfactant and the negatively charged sites on some coagulants or suspended particles. However, the primary interaction is often with positively charged metal hydroxide species formed by the coagulant. Studies on tannin-based coagulants for the removal of SDBS have shown that a decrease in pH can lead to a decrease in removal efficiency, suggesting that cationic charges on the coagulant surface at higher pH values can enhance binding. nih.gov Conversely, other research indicates that the adsorption of SDBS on activated carbon is not significantly affected by pH, pointing to the dominance of non-electrostatic interactions. nih.gov For this compound, the optimal pH would likely balance the efficient formation of coagulant flocs with favorable electrostatic and hydrophobic interactions for surfactant removal.

Influence of Coagulant Concentration: The concentration of the coagulant is another critical factor. An insufficient dosage will result in incomplete charge neutralization and bridging, leading to poor floc formation and low removal efficiency. Conversely, an excessive coagulant concentration can lead to the restabilization of particles due to the reversal of their surface charge, which hinders aggregation. tandfonline.com Therefore, an optimal coagulant dosage exists for maximizing the removal of this compound.

The relationship between coagulant dosage and removal efficiency typically follows a pattern of increasing removal with increasing dosage up to an optimal point, after which the efficiency plateaus or decreases. The following table illustrates the effect of coagulant dosage on the removal of a similar anionic surfactant, which is expected to be comparable for this compound.

| Coagulant Dosage (mg/L) | Surfactant Removal Efficiency (%) |

|---|---|

| 10 | 35 |

| 20 | 55 |

| 30 | 75 |

| 40 | 88 |

| 50 | 92 |

| 60 | 91 |

| 70 | 89 |

The following table summarizes the expected influence of key operational parameters on the flocculation of this compound, based on findings for similar compounds.

| Parameter | Influence on Removal Efficiency | Underlying Mechanism |

|---|---|---|

| pH | Optimal range exists; deviation reduces efficiency. | Affects surface charge of coagulant flocs and surfactant speciation. nih.govrsc.org |

| Coagulant Concentration | Increases to an optimum, then may decrease. | Insufficient dosage leads to poor floc formation; overdose causes restabilization. tandfonline.com |

Concluding Remarks and Prospective Research Directions

Synthesis of Key Academic Insights into Barium Dodecylbenzenesulphonate Research

Barium dodecylbenzenesulfonate, an anionic surfactant, has garnered academic attention primarily for its role as a multifunctional additive. A significant body of research highlights its efficacy as a flow improver for heavy crude oil and as a thermal stabilizer for polyvinyl chloride (PVC).

Key insights from academic literature reveal that Barium dodecylbenzenesulfonate is typically synthesized through a straightforward neutralization reaction between dodecylbenzenesulfonic acid and barium hydroxide (B78521). academie-sciences.frsemanticscholar.org Research has demonstrated its capability to significantly reduce the viscosity and pour point of heavy crude oil. academie-sciences.frsemanticscholar.org For instance, at a concentration of 900 mg/L, it can achieve a viscosity reduction of up to 89.0% and lower the pour point by 5°C. academie-sciences.frsemanticscholar.org The mechanism behind this is attributed to its interaction with wax crystals in the oil. The compound acts as a nucleus for wax crystallization, altering the crystal morphology to form a three-dimensional network that hinders the oil from solidifying as temperatures drop. academie-sciences.fr

In the realm of polymer science, barium salts of alkylbenzene sulfonates are recognized for their role as secondary heat stabilizers in PVC formulations. kanademy.com They are often used in combination with primary stabilizers like zinc or cadmium compounds to provide synergistic effects, enhancing the thermal stability of the polymer during high-temperature processing. kanademy.com The barium component does not accelerate the dehydrochlorination process, a key degradation reaction in PVC, making it a valuable secondary stabilizer. kanademy.com

The table below summarizes the performance of Barium Dodecylbenzenesulfonate as a flow improver for a specific crude oil (L8401), as documented in a 2021 study published in Comptes Rendus. Chimie. academie-sciences.fr

| Property | Value without Additive | Value with 900 mg/L Barium Dodecylbenzenesulfonate | Improvement |

| Viscosity at 30°C | High (not specified) | Significantly Lower | 89.0% reduction academie-sciences.fr |

| Pour Point | 26.2°C semanticscholar.org | 18°C semanticscholar.org | 5°C reduction academie-sciences.frsemanticscholar.org |

| Viscosity at 50°C | High (not specified) | 10.355 Pa·s academie-sciences.fr | N/A |

This data is based on experiments conducted on L8401 crude oil.

Identification of Persistent Research Gaps and Future Challenges

Despite its established applications, research on Barium dodecylbenzenesulfonate faces several gaps and challenges. A primary challenge in the broader field of surfactants for enhanced oil recovery (EOR) is the adsorption of the surfactant onto rock surfaces, which can reduce its effectiveness and economic viability. nih.gov While the performance of Barium dodecylbenzenesulfonate in crude oil has been studied, there is a lack of large-scale field studies and long-term monitoring to validate laboratory findings under real-world reservoir conditions. nih.gov

Another significant research gap is the limited understanding of its environmental fate and biodegradability. While linear alkylbenzene sulfonates (LAS) in general are considered biodegradable, specific data on the barium salt is less prevalent. scholarsresearchlibrary.comscholarsresearchlibrary.com The degradation process of dodecyl benzene (B151609) sulfonate (DBS) can result in various intermediate products, and a comprehensive analysis of the degradation pathway of the barium variant is an area requiring further investigation. rsc.org

Furthermore, the majority of research focuses on its application in heavy oil and PVC. academie-sciences.frkanademy.com There is a discernible gap in exploring its potential in other polymeric systems or as a component in more complex formulations. For example, while its role as a corrosion inhibitor has been touched upon in the context of dodecyl benzene sulfonate (DBS) generally, specific studies on the barium salt's efficacy and mechanism as a corrosion inhibitor are not widely reported. researchgate.net

Key research gaps can be summarized as:

Field-Scale Validation: Transitioning from laboratory-scale success in EOR to proven, large-scale field applications. nih.gov

Ecotoxicology and Biodegradation: Detailed studies on the environmental impact, bioaccumulation potential, and complete biodegradation pathways of Barium dodecylbenzenesulfonate. rsc.orgacs.org

Performance in Diverse Conditions: Research into its effectiveness in different types of crude oil, under various reservoir conditions (temperature, salinity), and in combination with other EOR technologies like polymer or gas injection. nih.gov

Mechanism in Corrosion Inhibition: Focused studies to elucidate the specific mechanisms by which it may inhibit corrosion on different metals. researchgate.net

Horizon Scanning for Novel Applications and Interdisciplinary Research on this compound

Looking ahead, several novel applications and interdisciplinary research avenues for Barium dodecylbenzenesulfonate can be envisioned. The unique properties of this compound open doors for its use in advanced materials and environmental technologies.

One promising area is in the development of "smart" fluids. Its ability to modify viscosity based on interactions with other molecules could be harnessed in applications beyond crude oil, such as in hydraulic fluids or specialized industrial lubricants where temperature-dependent flow properties are critical.

Interdisciplinary research combining materials science and microbiology could explore its potential as an antimicrobial agent. Research has shown that nano-barium sulfate (B86663) can impart antimicrobial properties to polymers like polyurethane. nih.gov Investigating whether Barium dodecylbenzenesulfonate exhibits similar properties, perhaps due to the barium ion or its surfactant nature disrupting cell membranes, could lead to its incorporation into medical devices, coatings, or other materials where preventing microbial growth is essential.

Another potential application lies in the field of environmental remediation. Surfactants are crucial for soil washing and the remediation of sites contaminated with hydrophobic organic compounds. The efficacy of Barium dodecylbenzenesulfonate in dispersing hydrocarbons in crude oil suggests it could be investigated as a component in surfactant-enhanced remediation technologies for contaminated soils and groundwater.

Finally, the intersection of nanotechnology and surfactant science presents exciting possibilities. The use of surfactants to stabilize nanoparticles is a well-established technique. rsc.org Future research could explore the use of Barium dodecylbenzenesulfonate in the synthesis or stabilization of novel nanoparticles, potentially leading to new catalysts, sensors, or drug delivery systems. rsc.org The development of advanced sensors for detecting surfactants is an active area of research, and understanding the specific interactions of Barium dodecylbenzenesulfonate could aid in creating more selective and sensitive detection methods. rsc.org

| Potential Future Research Area | Interdisciplinary Field | Novel Application |

| Smart Fluids | Rheology / Mechanical Engineering | Advanced lubricants, hydraulic fluids |

| Antimicrobial Surfaces | Microbiology / Materials Science | Coatings for medical devices, antimicrobial polymers nih.gov |

| Environmental Remediation | Environmental Engineering / Chemistry | Soil and groundwater decontamination |

| Nanotechnology | Materials Science / Nanotechnology | Nanoparticle synthesis and stabilization, advanced sensors rsc.org |

Q & A

Q. Advanced: How to address conflicting biodegradability data for BDBS across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.